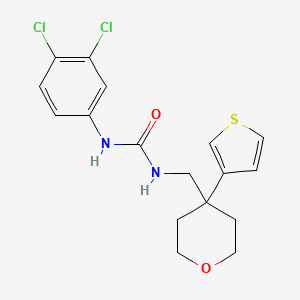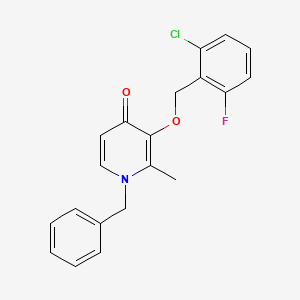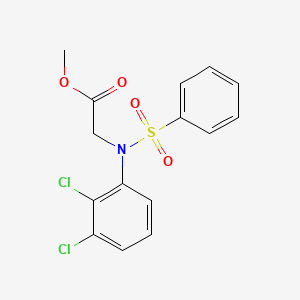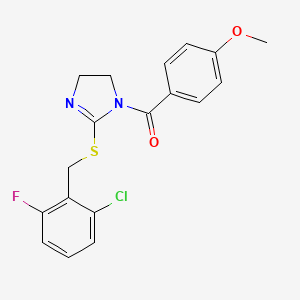![molecular formula C12H12BrNO B2962312 2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]- CAS No. 68890-19-7](/img/structure/B2962312.png)
2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]-” is a derivative of Cyclohexenone, which is an organic compound used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances . It is a colorless liquid, but commercial samples are often yellow . This compound is a versatile electrophile employed in a range of addition reactions .
Synthesis Analysis
Cyclohexenone can be prepared from phenol by Birch reduction . For the laboratory scale, it can be produced from resorcinol via 1,3-cyclohexanedione . It can also be obtained from cyclohexanone by α-bromination followed by treatment with base .Molecular Structure Analysis
The molecular structure of 2-Cyclohexen-1-one is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Cyclohexenone is a widely used building block in organic synthesis chemistry, as it offers many different ways to extend molecular frameworks . As an enone, cyclohexenone is easily adapted to Michael addition with nucleophiles (such as enolates or silyl enol ethers) or, it could be employed by a Diels-Alder reaction with electron-rich dienes . Furthermore, this compound reacts with organocopper compounds from 1,4-addition (Michael addition), or with Grignard reagents 1,2-addition, i.e., with attack of the nucleophile at the carbonyl carbon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclohexen-1-one include a molecular weight of 96.1271 . It is a clear colorless liquid with a density of 0.993 g/mL . It has a melting point of -53 °C and a boiling point of 171 to 173 °C . It is soluble in water at 41.3 g/L (25 °C) .Wissenschaftliche Forschungsanwendungen
Stereocontrolled Synthesis
- Stereocontrolled Preparation of Cyclohexane Amino Alcohols: This study discusses a method for introducing amino groups into aliphatic systems, including the use of cyclohex-2-enol with aromatic diacylamines under Mitsunobu reaction conditions. This method leads to the controlled production of N-alkylated or O-alkylated products, useful in synthesizing a range of amino alcohols in a stereocontrolled process (Sammes & Thetford, 1989).
Pharmaceutical Applications
- Synthesis, Characterization, Antioxidant and Xanthine Oxidase Inhibitory Studies: This research involved the synthesis of a Schiff base ligand derived from the amino acid [1-(aminomethyl)cyclohexyl]acetic acid. The resulting compounds showed potential as antioxidants and inhibitors of xanthine oxidase, an enzyme involved in purine metabolism (Ikram et al., 2015).
Synthesis of Heterocyclic Compounds
- Intramolecular Photochemical Arylation of N-Substituted Enaminones: This study focused on the photochemical cyclisation of derivatives of 3-aminocyclohex-2-enones, leading to the formation of various heterocyclic compounds. Such compounds have potential applications in the synthesis of complex molecules (Iida, Yuasa, & Kibayashi, 1978).
Organic Synthesis
- Studies on Enaminoketones: The research explored the preparation and reactivity of N-substituted 3-amino-2-cyclohexen-1-ones. It discusses their reactions with different agents, leading to the formation of various organic compounds that could have further applications in chemical synthesis (Jirkovsky, 1974).
Catalysis and Ligand Development
- Synthesis of Cyclohexanonyl Bromophenol Derivatives: This study investigated the synthesis and inhibitory properties of novel cyclohexanonyl bromophenol derivatives. These compounds showed potential as inhibitors for human carbonic anhydrase isozymes, which are relevant in the development of treatments for various conditions including glaucoma, epilepsy, and osteoporosis (Balaydın, Şentürk, & Menzek, 2012).
Asymmetric Catalysis
- Resolution of Racemic 2-Aminocyclohexanol Derivatives: This research provided a protocol for resolving racemic 2-aminocyclohexanol derivatives, which are useful as ligands in asymmetric catalysis. Such processes are important in the synthesis of enantiomerically pure compounds, which have significant applications in pharmaceuticals and fine chemicals (Schiffers et al., 2006).
Safety and Hazards
Cyclohexenone has several hazard statements including H226 - H301 - H310 + H330 . Precautionary measures include avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation . It should be kept in a tightly closed container in a dry and well-ventilated place .
Eigenschaften
IUPAC Name |
3-(2-bromoanilino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-6-1-2-7-12(11)14-9-4-3-5-10(15)8-9/h1-2,6-8,14H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCSXFPFMIQSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dimethoxy-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2962230.png)




![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2962243.png)


![2-Chloro-1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2962247.png)
![2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2962248.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate](/img/structure/B2962251.png)
![6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2962252.png)